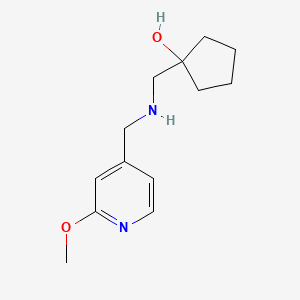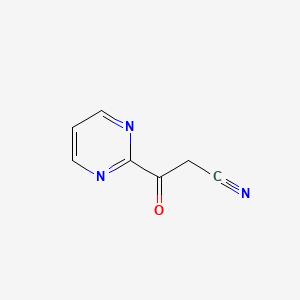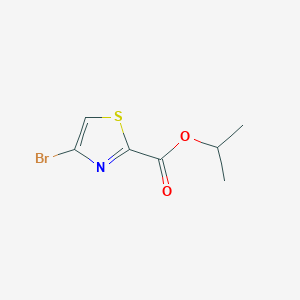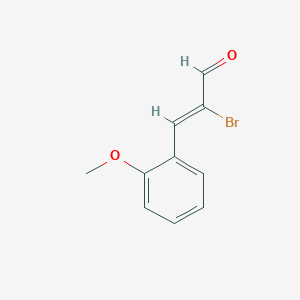
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde typically involves the bromination of 3-(2-methoxyphenyl)acrylaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehyde derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It can be employed in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in drug development or catalysis.
類似化合物との比較
(Z)-2-Methoxycinnamaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-3-phenylacrylaldehyde: Similar structure but lacks the methoxy group.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but lacks the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde enhances its reactivity and allows for unique substitution reactions.
Methoxy Group: The methoxy group increases the compound’s solubility and can influence its interaction with biological targets.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
(Z)-2-bromo-3-(2-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-7H,1H3/b9-6- |
InChIキー |
JHXOWSCVIYCJAG-TWGQIWQCSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C(/C=O)\Br |
正規SMILES |
COC1=CC=CC=C1C=C(C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


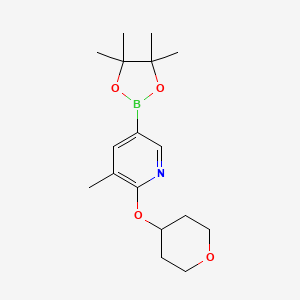
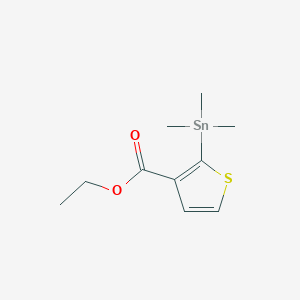
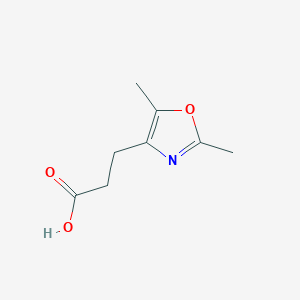
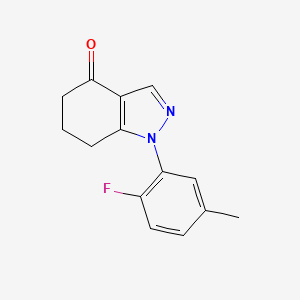
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
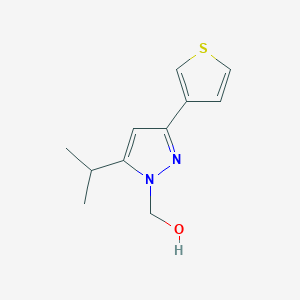
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)

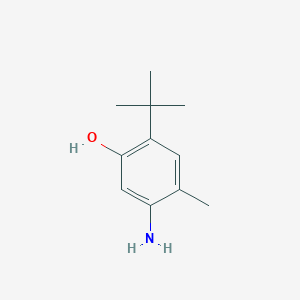
![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)
